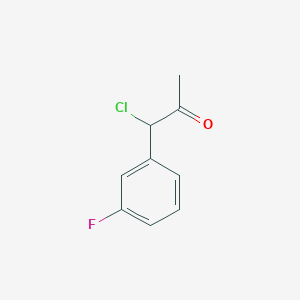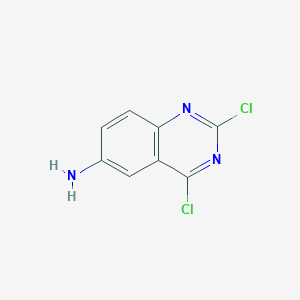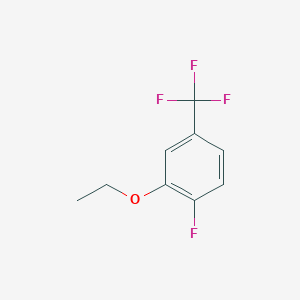
trans-3-Fluoro-4-methylpiperidin-4-OL hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride: is a chemical compound with the molecular formula C6H13ClFNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 4-methylpiperidin-4-OL with a fluorinating agent under controlled conditions to introduce the fluorine atom at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and subsequent fluorination. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity .
化学反応の分析
Types of Reactions: Trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could result in a new fluorinated derivative .
科学的研究の応用
Chemistry: In organic synthesis, trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride serves as a building block for the preparation of more complex molecules.
Biology and Medicine: This compound is investigated for its potential pharmacological properties. Fluorinated piperidine derivatives are known to exhibit biological activity, making them candidates for drug development .
Industry: In the chemical industry, trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .
作用機序
The mechanism of action of trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
類似化合物との比較
Trans-3-methylpiperidin-4-OL hydrochloride: Similar structure but lacks the fluorine atom.
Trans-4-Fluoro-3-piperidinol hydrochloride: Similar fluorinated piperidine derivative with different substitution pattern.
Uniqueness: Trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the piperidine ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives .
特性
分子式 |
C6H13ClFNO |
|---|---|
分子量 |
169.62 g/mol |
IUPAC名 |
(3R,4R)-3-fluoro-4-methylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-6(9)2-3-8-4-5(6)7;/h5,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChIキー |
GGQIEOPGYYANDG-KGZKBUQUSA-N |
異性体SMILES |
C[C@]1(CCNC[C@H]1F)O.Cl |
正規SMILES |
CC1(CCNCC1F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)


![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)


![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)







